molecular formula C8H8F3N3O B2665598 N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide CAS No. 1467360-54-8

N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide

Cat. No. B2665598
M. Wt: 219.167
InChI Key: ZJQMKNPBTWOCHO-UHFFFAOYSA-N
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Description

“N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide” is a chemical compound. It is offered by Benchchem for its CAS No. 1467360-54-8. The compound is related to 2-(Amino methyl)pyridine, which is a synthesis reagent used in the synthesis of PPD analogues .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which is a class of compounds that “N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide” belongs to, has been studied . They were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Chemical Reactions Analysis

N-(Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In the presence of I2 and TBHP, C–C bond cleavage was promoted, forming N-(Pyridin-2-yl)amides in toluene .

Scientific Research Applications

  • Synthesis of N-(Pyridin-2-yl)imidates

    • Field: Organic Chemistry
    • Application: A synthetic protocol has been reported for the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
    • Method: The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
    • Results: The synthetic protocol was developed on a one mmol scale, providing access to this important scaffold .
  • Synthesis of N-(Pyridin-2-yl)imidates

    • Field: Organic Chemistry
    • Application: A synthetic protocol has been reported for the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
    • Method: The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 . Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
    • Results: The synthetic protocol was developed on a one mmol scale, providing access to this important scaffold .

properties

IUPAC Name

N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)7(15)14-6-2-1-5(3-12)4-13-6/h1-2,4H,3,12H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQMKNPBTWOCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide

CAS RN

1467360-54-8
Record name N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide
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